2,4-Dipentylphenol

概要

説明

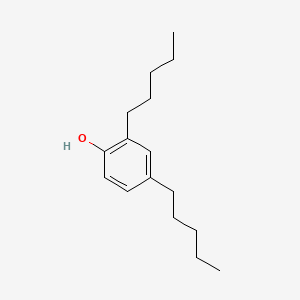

2,4-Dipentylphenol: is an organic compound with the molecular formula C16H26O It is a type of phenol where two pentyl groups are attached to the benzene ring at the 2 and 4 positions

準備方法

Synthetic Routes and Reaction Conditions: 2,4-Dipentylphenol can be synthesized through the alkylation of phenol with pentyl halides in the presence of a strong base. The reaction typically involves the following steps:

Alkylation Reaction: Phenol is reacted with pentyl bromide or pentyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide.

Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures ranging from 80°C to 120°C. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as diethyl ether or dichloromethane.

Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zeolites or metal oxides can enhance the reaction rate and selectivity. The final product is typically purified using distillation or crystallization techniques.

化学反応の分析

General Reaction Profile of Diphenylphenol Derivatives

Diphenylphenol derivatives undergo reactions typical of phenolic compounds, including oxidation, reduction, and electrophilic substitution. For example:

-

Oxidation : Conversion to quinones using agents like potassium permanganate.

-

Reduction : Formation of hydroquinones via sodium borohydride or lithium aluminum hydride.

-

Substitution : Halogenation (e.g., bromination or chlorination) under Lewis acid catalysis.

2.1. Reaction with Nitrogen Dioxide

In benzene, 2,6-diphenylphenol reacts with NO₂ to yield polysubstituted cyclohex-2-enones. For example:

-

4-Methyl-2,6-diphenylphenol generates cyclohex-2-enones via intermediates like 4-nitro dienones .

-

4-Nitro-2,6-diphenylphenol forms epimeric 2,6-dihydroxy-4,5-dinitrocyclohex-3-enones (e.g., compounds 32 and 33) .

2.2. Dehydrogenation Processes

2,6-Diphenylphenol can be synthesized via dehydrogenation of tricyclic ketones (e.g., autocondensation products of cyclohexanone) using catalysts like palladium on alumina at 300–350°C .

2,4-Diphenylphenol: Structural and Identifying Data

While no direct reaction data exists for 2,4-diphenylphenol (C₁₈H₁₄O), its structure and identifiers are documented:

-

IUPAC Name : 2,4-Diphenylphenol

-

Molecular Formula : C₁₈H₁₄O

Relevance to Environmental and Analytical Studies

Related compounds like 2,4-dichlorophenol (a priority pollutant) have been studied for toxicity and detection:

-

Electrochemical Sensors : A poly(eosin Y)/MWNTs-OH composite electrode detects 2,4-dichlorophenol with a limit of 1.5 nM and evaluates its toxicity in human hepatoma cells (IC₅₀ ~200 μM) .

-

Synthesis : Industrial methods for 2,4-dichlorophenol involve chlorination of phenol or o-chlorophenol with boric acid, diphenyl sulfide, and ferric chloride catalysts .

科学的研究の応用

Scientific Research Applications

1. Chemistry:

- Intermediate in Organic Synthesis: 2,4-DPP serves as a critical intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, enhancing the production of specialty chemicals.

- Stabilizer in Polymer Chemistry: It is utilized as a stabilizer in the production of polymers and plastics, helping to prevent oxidation and degradation during processing.

2. Biology:

- Antioxidant Properties: Research indicates that 2,4-DPP exhibits significant antioxidant activity, which can protect biological systems from oxidative stress. This property is particularly valuable in studies focusing on cellular damage and aging.

- Antimicrobial Activity: Studies have demonstrated that 2,4-DPP possesses antimicrobial properties against various pathogens. It disrupts cellular functions by generating reactive oxygen species (ROS), leading to cell death.

3. Medicine:

- Potential Therapeutic Applications: The compound is being investigated for its potential therapeutic effects, including antifungal and anticancer activities. Its ability to interfere with cellular processes makes it a candidate for developing new treatments for infections and cancer.

4. Industry:

- Preservative and Antioxidant: In industrial applications, 2,4-DPP is employed as a preservative and antioxidant in plastics, rubber, and coatings. It helps to extend the shelf life of products by preventing oxidative degradation.

- UV Stabilizer: The compound is also used as a UV stabilizer in various formulations to protect materials from UV-induced damage.

Case Study 1: Antimicrobial Efficacy

A study published in Applied Microbiology highlighted the effectiveness of 2,4-DPP against fungal species such as Aspergillus and Candida. The research demonstrated that 2,4-DPP could inhibit fungal growth by disrupting cell membranes and altering metabolic pathways. The findings suggest its potential use in antifungal treatments and preservation of food products.

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental persistence of 2,4-DPP indicated that it acts as a persistent organic pollutant (POP). A study assessed its bioaccumulation potential in aquatic organisms, revealing significant ecological risks associated with its widespread industrial use. This prompted regulatory bodies to evaluate its impact on aquatic ecosystems.

Safety Profile

While 2,4-DPP exhibits beneficial properties for industrial and research applications, safety assessments have raised concerns regarding its toxicity. Studies have shown low acute oral toxicity; however, chronic exposure may lead to adverse effects on health and the environment. Regulatory agencies recommend monitoring exposure levels to mitigate risks associated with its use.

作用機序

The mechanism of action of 2,4-Dipentylphenol involves its interaction with cellular membranes and enzymes. The phenolic group can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity. Additionally, the hydrophobic pentyl groups allow the compound to integrate into lipid bilayers, disrupting membrane integrity and function. This dual action contributes to its antimicrobial and antifungal properties.

類似化合物との比較

2,4-Di-tert-butylphenol: Similar in structure but with tert-butyl groups instead of pentyl groups. It is used as an antioxidant and stabilizer in various applications.

2,4-Dimethylphenol: Contains methyl groups instead of pentyl groups. It is used as an intermediate in the synthesis of pesticides and pharmaceuticals.

2,4-Dinitrophenol: Contains nitro groups instead of alkyl groups. It is known for its use as a metabolic stimulant and in biochemical research.

Uniqueness: 2,4-Dipentylphenol is unique due to its longer alkyl chains, which impart distinct hydrophobic properties and influence its interactions with biological membranes and enzymes. This makes it particularly interesting for applications requiring membrane disruption or enzyme inhibition.

生物活性

2,4-Dipentylphenol, a member of the alkylphenol family, has garnered attention in various fields due to its biological activity and potential environmental impact. This compound is characterized by its phenolic structure with two pentyl groups attached to the 2 and 4 positions of the benzene ring. Understanding its biological activity is crucial for assessing its safety and efficacy in industrial applications, as well as its ecological implications.

- Chemical Formula : C16H26O

- Molecular Weight : 250.39 g/mol

- CAS Number : 120-95-6

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been utilized in cleaning agents and other industrial applications due to its effectiveness against various bacteria and fungi. The compound's mechanism of action may involve disrupting microbial cell membranes or interfering with metabolic processes.

2. Endocrine Disruption

Similar to other alkylphenols, this compound has been identified as an endocrine-disrupting chemical (EDC). Studies have shown that it can mimic or interfere with hormone functions in organisms. For instance, it has been reported to exhibit estrogenic activity, which raises concerns about its impact on reproductive health in wildlife and humans .

3. Toxicity Profile

The toxicity of this compound has been evaluated through various studies:

Case Study 1: Environmental Impact Assessment

In a study conducted on Lake Erie, researchers utilized this compound to map its distribution within aquatic ecosystems. The findings highlighted the compound's persistence in the environment and potential bioaccumulation in aquatic organisms .

Case Study 2: Endocrine Disruption Analysis

A comprehensive evaluation by the United Nations Environment Programme identified this compound as a significant EDC. The study outlined its capacity to disrupt endocrine functions at environmentally relevant concentrations, emphasizing the need for stringent regulatory measures .

Data Tables

特性

IUPAC Name |

2,4-dipentylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O/c1-3-5-7-9-14-11-12-16(17)15(13-14)10-8-6-4-2/h11-13,17H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPNMUZVXNHWPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(C=C1)O)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074510 | |

| Record name | 2,4-Dipentylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138-00-1, 28652-04-2 | |

| Record name | 2,4-Dipentylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,4-dipentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, dipentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028652042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dipentylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。